

(R)-ONO-2952 Enantiomer: A Technical Guide for Drug Development Professionals

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An In-depth Review of the Pharmacology, Mechanism of Action, and Experimental Protocols for a Novel Translocator Protein (TSPO) Antagonist

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein (18 kDa) (TSPO).[1][2] Emerging research has highlighted the therapeutic potential of targeting TSPO for a range of stress-related and neurological disorders. This technical guide provides a comprehensive overview of the **(R)-ONO-2952** enantiomer, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

Pharmacological Profile

(R)-ONO-2952 is characterized by its high binding affinity for TSPO. While specific data for the (R)-enantiomer is not publicly available, the racemate, ONO-2952, potently binds to both rat and human TSPO with a Ki in the range of 0.33-9.30 nM.[3][4] ONO-2952 demonstrates high selectivity for TSPO over a wide range of other receptors, transporters, ion channels, and enzymes.[4]

Quantitative Pharmacological Data



The following tables summarize the available quantitative data for ONO-2952. It is important to note that this data pertains to the racemate, as specific data for the (R)-enantiomer is not detailed in the reviewed literature.

Table 1: In Vitro Binding Affinity of ONO-2952

Target	Species	Ki (nM)
TSPO	Rat & Human	0.33 - 9.30
Data sourced from preclinical studies.[3][4]		

Table 2: Preclinical In Vivo Efficacy of ONO-2952

Model	Species	Dose	Effect
Restraint stress- induced defecation	Rat	≥ 0.3 mg/kg	Dose-dependent suppression
Conditioned fear stress-induced freezing	Rat	≥ 1 mg/kg	Suppression equivalent to diazepam (3 mg/kg)
Data sourced from preclinical studies.[3]			

Table 3: Human Pharmacokinetics of ONO-2952 (Single Ascending Dose - SAD Study)



Dose	Condition	Cmax (Geometric Mean Ratio % vs. Fasted)	AUClast (Geometric Mean Ratio % vs. Fasted)	Tmax (hours)
10 mg	Fed	229%	159%	2.5 - 3.5
200 mg	Fed	778%	382%	2.5 - 3.5

Data from a study in healthy volunteers.[5]

Table 4: Human Pharmacokinetics of ONO-2952 (Multiple Ascending Dose - MAD Study)

Dose (daily for 21 days)	Cmax Accumulation Ratio (Geometric Mean)	AUC24 Accumulation Ratio (Geometric Mean)	Tmax (hours)
30 mg	1.65	2.50	3.0 - 4.0
60 mg	1.56	2.23	3.0 - 4.0
100 mg	1.85	2.73	3.0 - 4.0

Data from a study in

healthy volunteers

under fed conditions.

[5]

Mechanism of Action: Modulation of Neurosteroidogenesis and Noradrenergic Systems

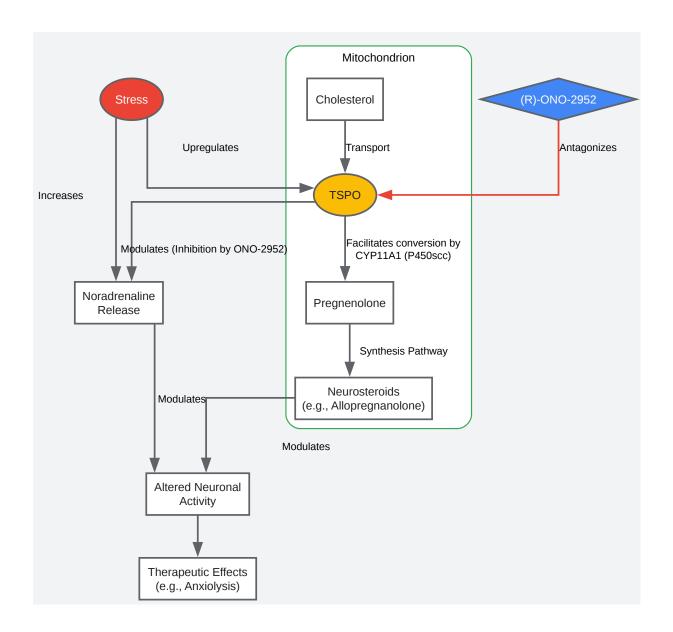
(R)-ONO-2952 exerts its pharmacological effects by antagonizing TSPO, which is predominantly located on the outer mitochondrial membrane. TSPO plays a crucial role in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, **(R)-ONO-2952** is proposed to modulate the production of



neurosteroids, which are potent allosteric modulators of neurotransmitter receptors such as the GABAA receptor.

Preclinical studies have demonstrated that ONO-2952 inhibits the stress-induced accumulation of neurosteroids and the release of noradrenaline in the brain.[3] This dual action on both neurosteroid synthesis and noradrenergic pathways is believed to underlie its anti-stress effects observed in animal models.[3]

Signaling Pathway of (R)-ONO-2952





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Mechanism of Action of (R)-ONO-2952

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of **(R)-ONO-2952**.

TSPO Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for TSPO.

Materials:

- Membrane Preparation: Homogenates from tissues expressing TSPO (e.g., rat kidney, specific brain regions, or cell lines overexpressing TSPO).
- Radioligand: [3H]PK 11195 (a standard TSPO radioligand).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 μM).
- Test Compound: (R)-ONO-2952.
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- Scintillation cocktail and counter.

Procedure:

- Membrane Preparation:
 - Homogenize tissue in ice-cold assay buffer.
 - Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.



- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
- Assay Setup (in a 96-well plate):
 - Total Binding: Add membrane preparation, [3H]PK 11195 (at a concentration near its Kd), and assay buffer.
 - Non-specific Binding: Add membrane preparation, [3H]PK 11195, and the non-specific binding control.
 - Competitive Binding: Add membrane preparation, [3H]PK 11195, and serial dilutions of (R)-ONO-2952.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
 harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound
 radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for (R)-ONO-2952 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1][6][7]



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TSPO Radioligand Binding Assay Workflow



Measurement of Neurosteroids in Brain Tissue by LC-MS/MS

This protocol outlines a method for the quantification of neurosteroids in brain tissue.

Materials:

- Brain tissue samples.
- Internal standards (deuterated analogs of the neurosteroids of interest).
- Extraction solvent (e.g., diethyl ether or a mixture of organic solvents).
- Derivatization agent (if necessary for improved ionization).
- LC-MS/MS system (including a suitable column for steroid separation).

Procedure:

- Sample Preparation:
 - Homogenize brain tissue in an appropriate buffer.
 - Add internal standards to the homogenate.
 - Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.
 - Evaporate the solvent and reconstitute the sample in the mobile phase.
 - Derivatize the sample if required.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Separate the neurosteroids using a suitable chromatographic gradient.
 - Detect and quantify the neurosteroids using multiple reaction monitoring (MRM) mode.



- Data Analysis:
 - Generate a standard curve using known concentrations of the neurosteroids.
 - Calculate the concentration of each neurosteroid in the brain tissue samples based on the standard curve and the recovery of the internal standards.[8][9][10][11][12]



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Neurosteroid Measurement Workflow

Enantioselective Synthesis and Chiral Separation

The development of a single enantiomer drug necessitates robust methods for its synthesis or separation from a racemic mixture. While a specific, detailed protocol for the enantioselective synthesis of **(R)-ONO-2952** is not publicly available, general approaches for achieving enantiopure compounds include:

- Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.[13][14][15]
- Chiral Resolution: Separating the enantiomers from a racemic mixture. Common techniques include:
 - Diastereomeric crystallization: Reacting the racemate with a chiral resolving agent to form diastereomers that can be separated by crystallization.
 - Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.[16][17][18][19][20]

The selection of the optimal method depends on factors such as the chemical properties of the molecule, scalability, and cost-effectiveness.



Conclusion

(R)-ONO-2952 is a promising drug candidate with a well-defined mechanism of action as a potent and selective TSPO antagonist. Its ability to modulate neurosteroidogenesis and noradrenergic systems provides a strong rationale for its investigation in stress-related disorders. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on (R)-ONO-2952 and other TSPO-targeting compounds. Further research to elucidate the specific pharmacological profile of the (R)-enantiomer compared to its (S)-counterpart will be crucial for a complete understanding of its therapeutic potential.

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